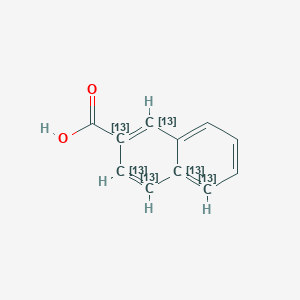
naphthalene-2-carboxylic acid
Cat. No. B583944
Key on ui cas rn:
1346602-42-3
M. Wt: 178.137
InChI Key: UOBYKYZJUGYBDK-MROVPUMUSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details




[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

Name
Yield
64
Identifiers


|
NAME
|
662
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cc3cc(C)c(C(=O)Oc2ccc1ccccc1c2)c(C)c3
|
Step Two
|
Name
|
|
|
Quantity
|
0 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=C=O
|
Step Three
[Compound]
|
Name
|
dppf
|
|
Quantity
|
0.085 mmol
|
|
Type
|
reagent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(O)c2ccc1ccccc1c2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 64 |
Analyses
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated yield
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Procedure details




[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

Name
Yield
64
Identifiers


|
NAME
|
662
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cc3cc(C)c(C(=O)Oc2ccc1ccccc1c2)c(C)c3
|
Step Two
|
Name
|
|
|
Quantity
|
0 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=C=O
|
Step Three
[Compound]
|
Name
|
dppf
|
|
Quantity
|
0.085 mmol
|
|
Type
|
reagent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(O)c2ccc1ccccc1c2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 64 |
Analyses
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated yield
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
